(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine
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Overview
Description
(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine is a compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanamine moiety. This compound is part of the imidazole family, known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine typically involves the formation of the imidazole ring followed by the attachment of the phenyl and ethanamine groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel under mild conditions, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar biological activities.
4-Phenyl-1H-imidazole: Shares structural similarities and is used in similar applications.
Uniqueness
(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(1R)-1-(4-imidazol-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14/h2-9H,12H2,1H3/t9-/m1/s1 |
InChI Key |
OYVAMJZOLMOBIL-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N2C=CN=C2)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)N |
Origin of Product |
United States |
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